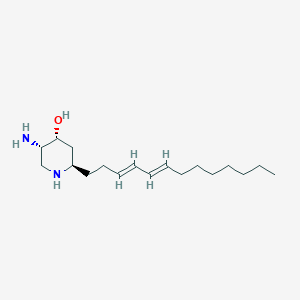
Pseudodistomin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudodistomin A is a natural product that has been isolated from the marine flatworm Pseudobiceros distylium. It has attracted attention from the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
Pseudodistomin A exerts its effects by inhibiting the activity of protein kinase C (PKC) and phospholipase C (PLC). PKC and PLC play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, pseudodistomin A can disrupt the signaling pathways involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Pseudodistomin A has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase. Moreover, pseudodistomin A has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the formation of new blood vessels, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of pseudodistomin A is its broad-spectrum activity against various diseases. It also has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, the synthesis of pseudodistomin A is challenging, which limits its availability for research. Moreover, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research and development of pseudodistomin A. One of the areas of interest is to optimize its synthesis method to increase its availability for research. Moreover, further studies are needed to understand its mechanism of action fully. This will help in the development of more potent and selective pseudodistomin A analogs. Additionally, the therapeutic potential of pseudodistomin A in neurodegenerative diseases needs to be explored further. Finally, pseudodistomin A's antibacterial and antifungal activities suggest that it can be used as a potential candidate for the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, pseudodistomin A is a natural product with promising therapeutic potential against various diseases. Its synthesis is challenging, but its broad-spectrum activity and low toxicity make it a potential candidate for cancer therapy. Further research is needed to optimize its synthesis, understand its mechanism of action, and explore its therapeutic potential in various diseases.
Synthesis Methods
Pseudodistomin A is a complex molecule that has a challenging synthesis process. The first total synthesis of pseudodistomin A was reported in 2013 by Fujii and co-workers. The synthesis involves a convergent strategy that utilizes the Stille coupling reaction, Sonogashira coupling reaction, and Suzuki coupling reaction. The total synthesis provides a reliable source of pseudodistomin A for further research and development.
Scientific Research Applications
Pseudodistomin A has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. It also has potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, pseudodistomin A has been found to have antibacterial and antifungal activities.
properties
CAS RN |
106231-30-5 |
|---|---|
Product Name |
Pseudodistomin A |
Molecular Formula |
C18H34N2O |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(2R,4R,5S)-5-amino-2-[(3E,5E)-trideca-3,5-dienyl]piperidin-4-ol |
InChI |
InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h8-11,16-18,20-21H,2-7,12-15,19H2,1H3/b9-8+,11-10+/t16-,17+,18-/m1/s1 |
InChI Key |
SUCIRJXWHXGMLK-XTXRXAINSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/CC[C@@H]1C[C@H]([C@H](CN1)N)O |
SMILES |
CCCCCCCC=CC=CCCC1CC(C(CN1)N)O |
Canonical SMILES |
CCCCCCCC=CC=CCCC1CC(C(CN1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



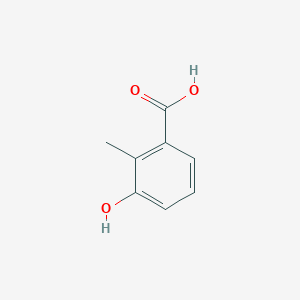
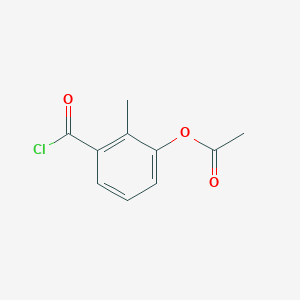
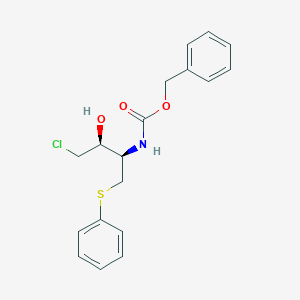

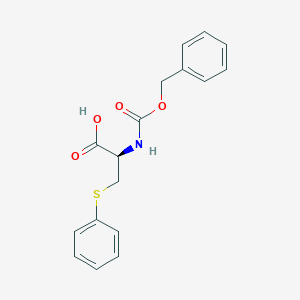
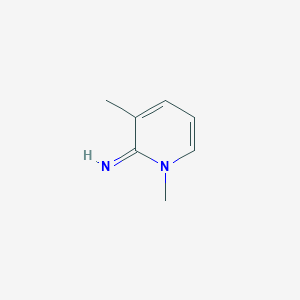
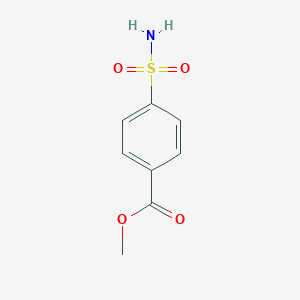
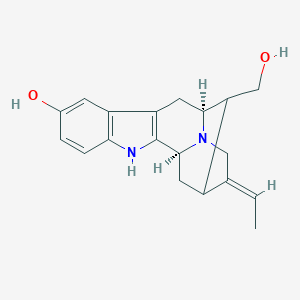



![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)

